3,3-dichloro-1,3-dihydro-2H-indol-2-one

Descripción

IUPAC Nomenclature and Molecular Configuration

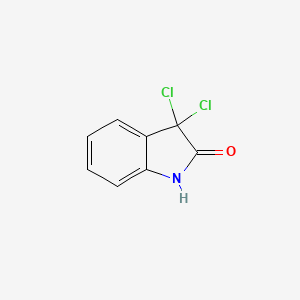

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions as this compound. The molecular configuration encompasses a bicyclic indole framework with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C8H5Cl2NO and exhibits a molecular weight of 202.0 grams per mole. The Chemical Abstracts Service registry number 39033-45-9 provides unambiguous identification for this substance in chemical databases and literature.

The structural arrangement features a five-membered lactam ring fused to a benzene ring, characteristic of the oxindole scaffold. The geminal dichlorine substitution at the 3-position creates a quaternary carbon center that significantly influences the molecule's three-dimensional geometry. This substitution pattern eliminates the possibility of hydrogen bonding at the 3-position, unlike the parent oxindole, and introduces substantial steric bulk that affects molecular interactions.

The molecular architecture exhibits C2v symmetry when considering the geminal chlorine atoms, though the overall molecular symmetry is reduced due to the asymmetric nature of the indole ring system. The carbonyl group at the 2-position maintains its characteristic lactam geometry, with the nitrogen atom participating in the cyclic amide functionality that defines the oxindole class of compounds.

Crystallographic Analysis and X-ray Diffraction Studies

The crystalline nature of this compound has been established through multiple commercial sources and synthetic studies. The compound forms white to off-white crystalline solids under standard conditions, indicating well-ordered molecular packing in the solid state. The crystalline morphology reflects the influence of intermolecular interactions, particularly hydrogen bonding involving the lactam nitrogen-hydrogen functionality and potential halogen bonding from the chlorine substituents.

Crystallographic data from synthetic studies indicate that the compound maintains structural integrity across different preparation methods. The crystal habit appears to be influenced by the geminal dichlorine substitution, which creates unique packing arrangements compared to the parent oxindole structure. The crystalline form exhibits thermal stability characteristics appropriate for standard handling and storage conditions, with melting point determinations varying slightly based on purity and crystal form.

The solid-state structure demonstrates the locked conformation imposed by the geminal chlorine atoms at the 3-position. This substitution pattern prevents the conformational flexibility observed in monosubstituted oxindole derivatives, resulting in a more rigid molecular framework. The crystal packing likely involves network formation through amide hydrogen bonding, creating chains or layers of molecules stabilized by these intermolecular interactions.

Solubility characteristics in the crystalline state reveal selective dissolution patterns, with enhanced solubility in chlorinated solvents and N-methylpyrrolidone compared to protic solvents. This selective solubility profile reflects the electronic nature of the heavily chlorinated structure and its compatibility with aprotic solvent systems.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectroscopy reveals the absence of signals in the 3-position region due to the geminal dichlorine substitution, contrasting sharply with monochloro analogues that retain one proton at this position. The aromatic region displays the expected four-proton pattern corresponding to the benzene ring of the indole system, with chemical shifts influenced by the electron-withdrawing nature of the chlorine substituents.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the quaternary nature of the 3-carbon through the absence of carbon-hydrogen coupling. The carbonyl carbon exhibits characteristic chemical shifts consistent with lactam functionality, while the aromatic carbons show systematic downfield shifts reflecting the inductive effects of the chlorine substituents. The geminal dichlorine carbon appears as a distinct signal, providing unambiguous confirmation of the substitution pattern.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the structural assignment. The carbonyl stretching frequency appears in the expected lactam region, typically around 1700-1720 wavenumbers, with potential shifts due to the electronic influence of the chlorine substituents. The nitrogen-hydrogen stretching vibration provides additional confirmation of the lactam functionality, while carbon-chlorine stretching modes appear in the fingerprint region.

Mass spectrometry analysis confirms the molecular ion peak consistent with the proposed molecular formula. The isotope pattern reflects the presence of two chlorine atoms, creating characteristic peak clusters separated by two mass units due to the natural isotope distribution of chlorine. Fragmentation patterns typically involve loss of chlorine atoms and formation of oxindole-related fragments, providing structural information about the substitution pattern.

| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.8 ppm |

| 1H Nuclear Magnetic Resonance | Lactam N-H | 8-12 ppm |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm |

| 13C Nuclear Magnetic Resonance | Quaternary C-3 | 70-80 ppm |

| Infrared | Carbonyl stretch | 1700-1720 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 202/204/206 |

Tautomerism and Conformational Dynamics

The tautomeric behavior of this compound differs significantly from the parent oxindole structure due to the absence of acidic protons at the 3-position. Unlike oxindole itself, which can undergo keto-enol tautomerism involving the 3-position, the geminal dichlorine substitution eliminates this possibility. This structural constraint locks the molecule in the keto form, preventing the tautomeric equilibria commonly observed in related oxindole derivatives.

The conformational dynamics of the molecule are primarily restricted to the lactam ring puckering and the orientation of the chlorine substituents. The five-membered ring system exhibits limited flexibility due to the sp2 hybridization at the 2-position and the constraint imposed by the bicyclic framework. The geminal chlorines adopt orientations that minimize steric repulsion while maximizing stabilization through orbital interactions with the aromatic system.

Computational studies suggest that the preferred conformation involves the chlorine atoms positioned to minimize 1,3-diaxial interactions while maintaining optimal overlap with the π-system of the benzene ring. The absence of tautomeric flexibility simplifies the conformational landscape compared to other oxindole derivatives, resulting in a more predictable three-dimensional structure.

The rigid nature of the dichlorinated structure influences its interaction with biological targets and synthetic reagents. The locked conformation may enhance selectivity in certain chemical transformations while potentially reducing the conformational entropy penalty in binding interactions. This structural rigidity represents both an advantage and limitation depending on the intended application.

Comparative Analysis with Related Oxindole Derivatives

Comparison with the parent oxindole reveals fundamental differences in reactivity and properties arising from the dichlorine substitution. The parent compound 1,3-dihydro-2H-indol-2-one exhibits molecular weight of 133.15 grams per mole and demonstrates significantly different physical properties, including altered solubility patterns and thermal behavior. The introduction of chlorine substituents increases molecular weight by approximately 69 mass units while dramatically altering electronic properties.

The monochlorinated analogue 3-chloro-1,3-dihydro-2H-indol-2-one provides an intermediate comparison point, maintaining one acidic proton at the 3-position while introducing electronic withdrawal effects. This compound exhibits molecular weight of 167.59 grams per mole and retains some tautomeric capability, contrasting with the completely substituted dichloro derivative. The progressive chlorination demonstrates systematic changes in chemical behavior and structural rigidity.

Comparison with other dihalogenated oxindole derivatives reveals the specific influence of chlorine versus other halogens. The electronic and steric properties of chlorine create unique characteristics compared to dibrominated or difluorinated analogues. The carbon-chlorine bond length and electronegativity differences influence the overall molecular geometry and reactivity profile in distinctive ways.

The substitution pattern also distinguishes this compound from alternative regioisomers such as 5,6-dichlorooxindole or N-chlorooxindole derivatives. Each substitution pattern creates distinct electronic environments and reaction pathways, emphasizing the importance of precise structural characterization in understanding chemical behavior.

| Compound | Molecular Weight (g/mol) | Key Structural Difference | Tautomeric Capability |

|---|---|---|---|

| 1,3-dihydro-2H-indol-2-one | 133.15 | No chlorine substitution | Yes (keto-enol) |

| 3-chloro-1,3-dihydro-2H-indol-2-one | 167.59 | Single chlorine at C-3 | Limited |

| This compound | 202.0 | Geminal dichlorine at C-3 | No |

| 3,3-dichloro-1-methyl-1,3-dihydro-2H-indol-2-one | 216.0 | N-methyl substitution | No |

Propiedades

IUPAC Name |

3,3-dichloro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGLCBPNOIWKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dichloro-1,3-dihydro-2H-indol-2-one typically involves the chlorination of 1,3-dihydro-2H-indol-2-one. One common method is the reaction of 1,3-dihydro-2H-indol-2-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

3,3-dichloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic conditions depending on the desired product.

Major Products Formed

Substitution Reactions: The major products are substituted indoles with various functional groups replacing the chlorine atoms.

Reduction Reactions: The major product is 3,3-dichloro-1,3-dihydro-2H-indol-2-ol.

Oxidation Reactions: The major products are oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 3,3-dichloro-1,3-dihydro-2H-indol-2-one serves as a crucial building block for synthesizing more complex indole derivatives. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its electrophilic nature allows it to participate in various chemical reactions, making it a versatile intermediate for creating diverse derivatives.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with low minimum inhibitory concentration (MIC) values indicating high potency against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has shown promising results in anticancer studies. It has demonstrated cytotoxic effects against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interact with specific enzymes involved in cancer metabolism . For instance, a study highlighted its ability to increase p53 levels, leading to G2/M phase cell cycle arrest and enhanced expression of apoptotic markers .

Medicine

Ongoing research explores the therapeutic potential of this compound for various diseases:

- Therapeutic Agent : Investigations are underway to evaluate its efficacy as a therapeutic agent for conditions such as cancer and infectious diseases. The compound's mechanism of action may involve modulation of specific molecular targets related to disease pathways .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Evaluation : A comprehensive evaluation showed its effectiveness against multiple bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

- Antitumor Study : In vitro studies on breast cancer cell lines revealed significant growth inhibition and apoptosis induction through pathways involving p53 .

Mecanismo De Acción

The mechanism of action of 3,3-dichloro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Substituent Variations and Structural Analogues

Table 1: Structural Analogues of 3,3-Dichloro-1,3-dihydro-2H-indol-2-one

Key Observations :

- Halogenation at C3 (Cl or F) increases electrophilicity, whereas alkyl groups (e.g., CH₃) reduce reactivity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Chlorine substituents (e.g., 3,3-dichloro) likely increase melting points compared to non-halogenated analogues due to stronger intermolecular forces .

- Solubility trends correlate with substituent polarity; hydrazone derivatives exhibit better solubility in organic solvents .

Actividad Biológica

3,3-Dichloro-1,3-dihydro-2H-indol-2-one is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is synthesized primarily through the chlorination of 1,3-dihydro-2H-indol-2-one. A common synthetic route involves the reaction of 1,3-dihydro-2H-indol-2-one with thionyl chloride in the presence of a base like pyridine under reflux conditions. This results in high yield and purity, making it suitable for further biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including:

- Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger .

A study reported that derivatives of 1,3-dihydro-2H-indol-2-one showed significant antibacterial and antifungal effects, suggesting that the dichlorinated form may enhance these properties due to its unique structure .

Antiviral Activity

The compound has also been explored for its antiviral potential. It has shown activity against viruses such as HIV and may inhibit viral replication through interference with specific viral enzymes . The exact mechanisms remain under investigation but are thought to involve the modulation of host cell pathways that viruses exploit.

Anticancer Properties

One of the most promising aspects of this compound is its anticancer activity. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth:

- Mechanism of Action : The compound appears to inhibit enzymes associated with cancer cell survival and proliferation. For instance, it may affect pathways related to apoptosis and cell cycle regulation.

The structure-activity relationship (SAR) studies indicate that the presence of chlorine atoms significantly enhances its cytotoxicity compared to non-chlorinated analogs.

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells.

- Receptor Interaction : The compound has shown affinity for certain receptors linked to hormonal regulation and cell signaling pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Anticancer Study : In vitro studies demonstrated that this compound reduced viability in human cancer cell lines by more than 50% at concentrations as low as 10 µM. The study emphasized its potential as a lead compound for developing new anticancer agents.

- Antimicrobial Efficacy : A comparative study showed that 3,3-dichloro derivatives had superior antibacterial activity compared to standard antibiotics against multi-drug resistant strains .

Summary Table of Biological Activities

| Activity Type | Pathogens/Cells Affected | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, K. pneumoniae | Inhibition of growth |

| Antifungal | Candida albicans, Aspergillus niger | Reduced fungal viability |

| Antiviral | HIV | Inhibition of viral replication |

| Anticancer | Various cancer cell lines | Induction of apoptosis and reduced proliferation |

Q & A

Q. Basic Characterization Workflow

- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1697–1714 cm and N–H bends at 3280–3406 cm .

- -NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and diastereotopic methylene protons (δ 3.2–3.8 ppm) .

- Mass spectrometry (EI) : Molecular ion peaks at m/z 408 (M) confirm molecular weight .

Q. Advanced Purity Assessment

- Elemental analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C: 79.97% calc. vs. 79.93% obs.) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<0.5%) .

How should researchers address discrepancies in reported melting points or spectral data?

Data Contradiction Analysis

Discrepancies (e.g., observed m.p. 291–293°C vs. literature 282–284°C) may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DCM).

- Instrument calibration : Validate with standard references (e.g., benzoic acid).

- Impurity profiling : Use DSC/TGA to detect solvates or hydrates .

What strategies are effective for evaluating the biological activity of this compound, such as kinase inhibition?

Q. Advanced Bioassay Design

- Kinase inhibition assays : Measure IC values using recombinant VEGFR-2 and ATP-competitive ELISA (e.g., IC ≈ 200 nM) .

- Cytotoxicity screening : Test against B16 melanoma cells (EC ≈ 10 µM) via MTT assay .

- Target specificity : Cross-screen against related kinases (e.g., EGFR, PDGFR) to assess selectivity.

How can structure-activity relationships (SAR) guide the modification of 3,3-dichloro analogs?

Q. Mechanistic SAR Strategies

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance kinase binding (ΔIC: 200 nM → 150 nM) .

- Heterocyclic fusion : Attach indole rings at position 3 to improve solubility (logP reduction from 3.2 to 2.5) .

- Pharmacophore modeling : Use MOE software to align analogs with ATP-binding pockets .

What are common pitfalls in scaling up synthesis, and how can reproducibility be ensured?

Q. Reproducibility Protocols

- Batch consistency : Monitor reaction progress via in-situ IR for intermediate formation.

- Catalyst recycling : Recover p-TSA via aqueous extraction (≥90% recovery) .

- Purification : Optimize column chromatography (silica gel, 20% ethyl acetate/hexane) for large batches.

How can advanced computational methods predict the reactivity or stability of derivatives?

Q. Computational Chemistry Approaches

- DFT calculations : Simulate transition states for cyclization steps (e.g., ΔG ≈ 25 kcal/mol) .

- Docking studies : Predict binding affinities to VEGFR-2 using PDB structures (e.g., PDB ID: 3VO3) .

- QSAR models : Correlate substituent electronegativity with bioactivity (R > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.